Molecular Formula Identity vs. Pharmacological Divergence: Landipirdine as a Structural Comparator
The target compound is a constitutional isomer of Landipirdine (CAS 1000308-25-7), both sharing the molecular formula C18H19FN2O3S and an identical exact mass of 362.1100 Da [1]. Despite this formula-level identity, Landipirdine is a well-characterized, orally active 5-HT6R antagonist (Ki ~2–5 nM) and 5-HT2AR antagonist developed for Parkinson's disease , whereas the target compound bears a thiolan-3-yloxy substitution absent in Landipirdine. This structural divergence translates to distinct topological polar surface area (TPSA: 85.8 Ų for the target vs. a different TPSA for Landipirdine) and rotatable bond count (7 vs. a different count), parameters known to influence CNS penetration and off-target promiscuity [1].
| Evidence Dimension | Pharmacological target engagement vs. structural isomerism |
|---|---|
| Target Compound Data | No direct target engagement data available; structural features include thiolan-3-yloxy group, 7 rotatable bonds, TPSA 85.8 Ų |
| Comparator Or Baseline | Landipirdine (CAS 1000308-25-7): 5-HT6R antagonist, Ki ~2–5 nM; 5-HT2AR antagonist |
| Quantified Difference | Identical formula and exact mass (362.1100 Da) but non-overlapping pharmacophores; no shared known targets |
| Conditions | Structural comparison based on SMILES, InChI, and published pharmacology |
Why This Matters
Procurement of the correct isomer is critical when screening against aminergic GPCR panels; ordering by formula alone risks acquiring the wrong pharmacology.
- [1] PubChem. Compound Summary for CID 91815701: N-(2-(4-fluorophenoxy)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide. Computed physicochemical properties. https://pubchem.ncbi.nlm.nih.gov/compound/91815701. View Source
